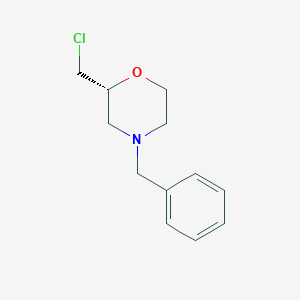

(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-4-benzyl-2-(chloromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWRZZNYCOTWNN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353088 | |

| Record name | (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186293-54-9 | |

| Record name | (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine chemical properties

An In-depth Technical Guide to (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine: Properties, Synthesis, and Application in Drug Discovery

Abstract

This compound is a chiral synthetic intermediate of significant interest in medicinal chemistry. This document provides a comprehensive technical overview of its chemical properties, stereoselective synthesis, and strategic applications in drug development. The morpholine scaffold is a privileged structure in pharmacology, known for conferring favorable physicochemical and pharmacokinetic properties to active pharmaceutical ingredients (APIs). This guide details the role of this compound as a versatile building block, leveraging its dual functionality—a protected secondary amine and a reactive chloromethyl group—to enable the synthesis of diverse and complex molecular architectures. This paper is intended for researchers, chemists, and drug development professionals seeking to utilize this valuable intermediate in their synthetic programs.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine heterocycle is a ubiquitous feature in a multitude of approved pharmaceutical agents, including the antibiotic Linezolid and the anticancer agent Gefitinib.[1] Its prevalence is not coincidental; the morpholine ring offers a unique combination of advantageous properties. The presence of an ether oxygen and a basic nitrogen atom provides a fine-tuned balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility and improve permeability across the blood-brain barrier (BBB).[2][3][4] This modulation of pharmacokinetic/pharmacodynamic (PK/PD) properties is a cornerstone of modern drug design.[2][5]

This compound, hereafter referred to as the title compound, is a strategically designed chiral intermediate. The key features that underscore its utility are:

-

Defined Stereochemistry: The (R)-configuration at the C2 position provides a fixed three-dimensional orientation, which is critical for achieving stereospecific interactions with biological targets.

-

N-Benzyl Protection: The phenylmethyl (benzyl) group serves as a robust and readily removable protecting group for the morpholine nitrogen, preventing unwanted side reactions while allowing for deprotection in later synthetic stages.

-

Reactive Handle: The chloromethyl group at C2 is an electrophilic site, primed for nucleophilic substitution, enabling the facile introduction of a wide array of functional groups and the extension of the molecular scaffold.

This guide will elucidate the core chemical properties, provide a robust synthetic strategy, and explore the compound's application as a pivotal building block in synthetic campaigns.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its use in a laboratory setting. The key identifiers and properties for the title compound are summarized below. It should be noted that some physical properties, such as physical state and melting point, are reported for the racemic mixture and may vary for the pure enantiomer.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-4-benzyl-2-(chloromethyl)morpholine | [6] |

| Synonyms | This compound | [6] |

| CAS Number | 186293-54-9 | [6] |

| Molecular Formula | C₁₂H₁₆ClNO | [6][7] |

| Molecular Weight | 225.72 g/mol | [6] |

| Physical Form | Liquid / White to Yellow Solid (reports vary, likely dependent on purity and specific isomer) | [6] |

| Purity | ≥97% | [6] |

| InChI | 1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 | [6] |

| InChIKey | GVWRZZNYCOTWNN-LBPRGKRZSA-N | [6] |

| SMILES | C1=CC=C(C=C1)CN2CCOC(C2)CCl | [7] |

| Storage Temperature | Ambient to 2-8°C | [6] |

Stereoselective Synthesis

The synthesis of enantiomerically pure morpholines is a critical challenge in medicinal chemistry.[8][9] While various methods exist, a robust and scalable approach often involves construction from readily available chiral precursors. A plausible and efficient synthetic route to this compound starts from (R)-epichlorohydrin. This strategy builds the morpholine ring sequentially, ensuring control over the stereocenter at C2.

The proposed synthesis involves three key transformations:

-

Nucleophilic Ring-Opening: Benzylamine opens the epoxide of (R)-epichlorohydrin to form the chiral amino alcohol intermediate, (R)-1-(benzylamino)-3-chloropropan-2-ol.

-

Intramolecular Cyclization: The amino alcohol is cyclized under basic conditions. The alkoxide, formed by deprotonation of the hydroxyl group, displaces the terminal chloride via an intramolecular Williamson ether synthesis to form the N-benzyl morpholine ring.

-

Hydroxymethyl to Chloromethyl Conversion: The resulting primary alcohol, (R)-(4-benzylmorpholin-2-yl)methanol, is converted to the target chloromethyl compound using a standard chlorinating agent like thionyl chloride (SOCl₂).

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a representative, hypothetical procedure based on established chemical principles for morpholine synthesis.[5][10] It must be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Synthesis of (R)-1-(benzylamino)-3-chloropropan-2-ol

-

To a stirred solution of benzylamine (1.1 equivalents) in methanol at 0°C, add (R)-epichlorohydrin (1.0 equivalent) dropwise, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.

-

Remove the solvent under reduced pressure. The resulting crude oil can often be used in the next step without further purification.

Step 2: Synthesis of (R)-(4-benzylmorpholin-2-yl)methanol

-

Dissolve the crude amino alcohol from Step 1 in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH, 1.2 equivalents) or potassium tert-butoxide (KOtBu, 1.2 equivalents), portion-wise at 0°C.

-

Causality: A strong, non-nucleophilic base is required to deprotonate the secondary alcohol, forming the alkoxide necessary for the intramolecular Sₙ2 reaction. NaH is often chosen as the resulting byproduct is hydrogen gas, which is easily removed.[10]

-

-

After the addition is complete, allow the mixture to warm to room temperature or heat gently (e.g., 50-60°C) to drive the cyclization to completion.

-

Monitor the reaction by TLC. Upon completion, quench the reaction carefully by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Dissolve the purified alcohol from Step 2 in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0°C.

-

Add thionyl chloride (SOCl₂, 1.2-1.5 equivalents) dropwise. A small amount of a base like pyridine (catalytic or stoichiometric) may be added to scavenge the HCl byproduct.[11]

-

Causality: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. The mechanism proceeds through a chlorosulfite ester intermediate, which then undergoes an intramolecular Sₙ2-type attack by the chloride ion, often with inversion of configuration (though this is irrelevant for a primary alcohol).

-

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature for an additional 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a saturated sodium bicarbonate solution.

-

Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Synthetic Workflow Diagram

Caption: Proposed stereoselective synthesis of the title compound.

Spectroscopic Characterization (Anticipated)

While experimental spectra for this specific intermediate are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on its structure and data from analogous compounds.[12]

¹H NMR:

-

Aromatic Protons (δ 7.2-7.4 ppm): A multiplet integrating to 5H, corresponding to the monosubstituted phenyl ring of the benzyl group.

-

Benzylic Protons (δ ~3.5 ppm): A sharp singlet integrating to 2H (Ar-CH₂ -N). The singlet nature arises from the lack of adjacent protons.

-

Chloromethyl Protons (δ ~3.6-3.8 ppm): A multiplet, likely an AB quartet or two distinct doublets of doublets, integrating to 2H (Cl-CH₂ -C). These protons are diastereotopic due to the adjacent chiral center.

-

Morpholine Protons (δ ~2.0-4.0 ppm): A series of complex multiplets integrating to 7H. The protons on the morpholine ring (H2, H3, H5, H6) form a complex spin system.

-

The proton at C2 (O-CH -CH₂Cl) would appear as a multiplet around δ 3.8-4.0 ppm.

-

The protons adjacent to the oxygen (C6) would be downfield (δ ~3.7 ppm) compared to the protons adjacent to the nitrogen (C3, C5) (δ ~2.2-2.8 ppm).[12]

-

¹³C NMR:

-

Aromatic Carbons (δ ~127-138 ppm): Four signals for the phenyl ring (quaternary C-ipso, and three CH carbons).

-

Benzylic Carbon (δ ~60-65 ppm): Ar-C H₂-N.

-

Morpholine Carbons (δ ~50-80 ppm):

-

C H₂-O (C6): ~67 ppm.[12]

-

C H-O (C2): ~75-80 ppm.

-

C H₂-N (C3, C5): ~50-55 ppm.

-

-

Chloromethyl Carbon (δ ~45-50 ppm): C H₂-Cl.

Applications in Drug Discovery: A Versatile Chiral Building Block

The primary value of this compound lies in its role as a versatile synthetic intermediate. The chloromethyl group is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the systematic construction of compound libraries for structure-activity relationship (SAR) studies.

Key transformations include:

-

Amination: Reaction with primary or secondary amines to introduce novel side chains, potentially targeting specific pockets in a protein active site.

-

Thiolation: Reaction with thiols to form thioethers, a common linkage in various bioactive molecules.

-

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols to generate ether linkages.

-

Cyanation: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The N-benzyl group can be removed in a final step via catalytic hydrogenation (e.g., H₂, Pd/C), unmasking the secondary amine of the morpholine ring.[10] This newly freed amine can then be further functionalized, for example, by acylation, alkylation, or sulfonylation, adding another layer of diversity to the synthetic strategy.

Caption: Synthetic utility of the title compound as a versatile intermediate.

Safety and Handling

This compound is a reactive chemical intermediate and should be handled with appropriate precautions. Based on data for the racemic mixture, the compound presents several hazards.[6][7]

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Signal Word: Danger

Recommended Handling Procedures:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

This compound is a high-value chiral building block for medicinal chemistry and drug discovery. Its well-defined stereochemistry, combined with two distinct and orthogonally reactive functional groups, provides chemists with a powerful tool for the synthesis of complex, biologically active molecules. The strategic importance of the morpholine scaffold in optimizing drug-like properties further enhances the utility of this intermediate. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the development of next-generation therapeutics.

References

-

Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. (2024). American Chemical Society - ACS Figshare. [Link]

-

Cozzolino, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

-

Cozzolino, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information (PMC). [Link]

-

Cozzolino, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

-

Mishra, D., et al. (2021). shows the reaction between aryl amine and chloroacetyl chloride to give... ResearchGate. [Link]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2023). MDPI. [Link]

-

Reaction conditions and reagents: (a) chloroacetyl chloride 2 (1.2... ResearchGate. Accessed January 15, 2026. [Link]

- Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. (2011).

-

4-Benzyl-2-(chloromethyl)morpholine. PubChem. Accessed January 15, 2026. [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

-

Problem using Chloroacetyl Chloride. (2020). Sciencemadness.org. [Link]

-

Morpholine, 4-methyl-. NIST WebBook. Accessed January 15, 2026. [Link]

-

Multiplet shape in proton NMR of morpholines. (2016). Chemistry Stack Exchange. [Link]

-

Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Applicable Chemistry. Accessed January 15, 2026. [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). YouTube. [Link]

-

Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2024). Journal of the American Chemical Society. [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Semantic Scholar. [Link]

-

Continuous flow synthesis of vicinyl amino alcohols. (2015). Royal Society of Chemistry. [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Chemical Science. [Link]

-

Morpholine. Wikipedia. Accessed January 15, 2026. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. acs.figshare.com [acs.figshare.com]

- 3. mdpi.com [mdpi.com]

- 4. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. 4-Benzyl-2-(chloromethyl)morpholine | C12H16ClNO | CID 2801562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]

- 10. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. acdlabs.com [acdlabs.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine CAS number 186293-54-9

An In-depth Technical Guide: (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine

Topic: this compound CAS Number: 186293-54-9 Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a high-value chiral building block pivotal to the synthesis of complex pharmaceutical agents. Its structure combines the advantageous physicochemical properties of the morpholine ring—a privileged scaffold in medicinal chemistry—with a reactive chloromethyl group and a defined stereocenter, making it an essential intermediate in multi-step synthetic campaigns.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling from the perspective of a senior application scientist. We delve into the causality behind synthetic strategies, present self-validating analytical protocols, and contextualize its utility through a case study on the synthesis of norepinephrine reuptake inhibitors, such as Reboxetine.[3][4]

The Strategic Value of the Morpholine Scaffold in Drug Design

The morpholine heterocycle is frequently incorporated into drug candidates to enhance critical pharmacological and pharmacokinetic (PK/PD) properties.[5] Its prevalence stems from a unique combination of attributes:

-

Enhanced Solubility: The ether oxygen and tertiary amine nitrogen can act as hydrogen bond acceptors, often improving the aqueous solubility of the parent molecule—a critical factor for bioavailability.[6]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase a drug's half-life.

-

Low Basicity: Compared to other cyclic amines like piperidine, the electron-withdrawing effect of the oxygen atom lowers the pKa of the morpholine nitrogen. This reduces the likelihood of strong off-target interactions with acidic biopolymers and can improve cell permeability.[5]

-

Structural Rigidity and Vectorial Orientation: The defined chair-like conformation of the morpholine ring serves as a rigid scaffold, allowing chemists to project substituents into specific vectors in three-dimensional space for optimal interaction with biological targets.[5]

The introduction of chirality, as in this compound, adds a crucial layer of specificity, enabling enantioselective interactions with chiral biological targets like enzymes and receptors, which is fundamental to modern drug design.[7][8]

Core Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of this intermediate is the bedrock of its effective application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 186293-54-9 | [9] |

| Synonym(s) | (2R)-4-benzyl-2-(chloromethyl)morpholine | [9][10] |

| Molecular Formula | C₁₂H₁₆ClNO | [9][11] |

| Molecular Weight | 225.72 g/mol | [9] |

| Physical Form | Liquid | [9] |

| Typical Purity | ≥98% | [9] |

| InChI Key | GVWRZZNYCOTWNN-LBPRGKRZSA-N | [9] |

| SMILES | ClC[C@@H]1OCCN(C1)Cc1ccccc1 | |

| Storage Temperature | Ambient | [9] |

The key structural features are the (R)-configured stereocenter at the C2 position, the N-benzyl protecting group which provides steric bulk and lipophilicity, and the primary alkyl chloride at the C2 side chain, which serves as an electrophilic handle for subsequent functionalization.

Stereoselective Synthesis: A Field-Proven Approach

While multiple strategies exist for the synthesis of chiral morpholines, a robust and scalable approach often involves the cyclization of a chiral amino alcohol precursor.[12][13][14] The following protocol is a representative, field-proven methodology that ensures high stereochemical fidelity.

Synthetic Workflow

The synthesis is logically designed as a multi-step sequence starting from a commercially available chiral precursor. The causality is clear: installing the stereocenter early and carrying it through the synthesis is more efficient than a late-stage resolution.

Caption: A representative three-step synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Reductive Amination for N-Benzylation

-

Rationale: Reductive amination is a mild and high-yielding method for forming the N-benzyl group without affecting the hydroxyl and chloride functionalities. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent for its selectivity for the intermediate iminium ion over other carbonyls.

-

Procedure:

-

To a solution of (R)-2-Amino-3-chloropropan-1-ol (1.0 eq) in dichloromethane (DCM, 10 vol), add benzaldehyde (1.05 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

In-Process Control: Monitor reaction completion by TLC or LC-MS, checking for the disappearance of the starting amino alcohol.

-

Quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (R)-2-(benzylamino)-3-chloropropan-1-ol.

-

Step 2: Intramolecular Williamson Ether Synthesis

-

Rationale: An intramolecular cyclization is employed to form the morpholine ring. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the hydroxyl group, which then acts as an intramolecular nucleophile, displacing the chloride to form the ether linkage.

-

Procedure:

-

Prepare a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 15 vol) under an inert nitrogen atmosphere.

-

Add a solution of the crude amino alcohol from Step 1 in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 66 °C) for 4-6 hours.

-

In-Process Control: Monitor the formation of the morpholine ring by GC-MS.

-

Cool the reaction to 0 °C and cautiously quench with water. Extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel) to obtain (R)-2-(hydroxymethyl)-4-benzylmorpholine.

-

Step 3: Conversion of Hydroxyl to Chloride

-

Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, leading to the desired product with inversion of configuration if the mechanism were Sₙ2, but in this case, it is a substitution at a primary carbon, so retention at the C2 stereocenter is expected.

-

Procedure:

-

Dissolve the alcohol from Step 2 (1.0 eq) in DCM (10 vol) and cool to 0 °C.

-

Add thionyl chloride (1.2 eq) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.

-

Self-Validation: Monitor the reaction until the starting alcohol is fully consumed (TLC/LC-MS).

-

Carefully pour the reaction mixture onto crushed ice and basify with a cold, dilute NaOH solution to pH > 10.

-

Extract with DCM, dry the organic phase over Na₂SO₄, and concentrate to yield the final product, this compound. Further purification via chromatography may be performed if necessary.

-

Application in Bioactive Molecule Synthesis: The Reboxetine Core

This intermediate is a cornerstone in the synthesis of selective norepinephrine reuptake inhibitors (NRIs), with the antidepressant Reboxetine being a prime example.[4][15] These drugs function by binding to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft and thereby increasing its availability to signal to postsynaptic neurons.

Caption: Mechanism of action for Reboxetine at the norepinephrine transporter (NET).

Key Transformation: Nucleophilic Substitution

The synthetic utility of this compound lies in the electrophilic nature of its chloromethyl group, which readily undergoes Sₙ2 reactions with various nucleophiles.

Protocol: Synthesis of a Reboxetine Analog Precursor

-

Rationale: This protocol demonstrates the crucial C-O bond formation. A substituted phenol acts as the nucleophile. A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol, and a polar aprotic solvent like DMF is used to solvate the cation and accelerate the Sₙ2 reaction.

-

Procedure:

-

To a solution of 2-ethoxyphenol (1.0 eq) in DMF (10 vol), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the mixture to 80 °C and stir for 30 minutes to ensure formation of the potassium phenoxide salt.

-

Add a solution of this compound (1.1 eq) in DMF dropwise.

-

Maintain the reaction at 80-90 °C for 8-12 hours.

-

Validation: Track the reaction progress by LC-MS. Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the N-benzylated Reboxetine core structure. The N-benzyl group can be removed in a subsequent step (e.g., via catalytic hydrogenation) to yield the final active pharmaceutical ingredient.

-

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemical integrity of the compound.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation | Phenyl protons (~7.2-7.4 ppm), benzyl CH₂ (~3.5 ppm), morpholine ring protons (diastereotopic, complex multiplets from ~2.0-4.0 ppm), chloromethyl CH₂ (~3.6 ppm). The morpholine protons often show a distinct pattern.[16] |

| ¹³C NMR | Carbon Skeleton Confirmation | Aromatic carbons (~127-138 ppm), benzyl CH₂ (~60 ppm), morpholine carbons C-O (~67 ppm) and C-N (~50-55 ppm), chloromethyl CH₂ (~45 ppm). |

| Mass Spectrometry | Molecular Weight Verification | ESI-MS in positive mode should show the [M+H]⁺ ion at m/z 226.1. |

| Chiral HPLC | Enantiomeric Purity (e.e.) Determination | Using a suitable chiral stationary phase (e.g., Chiralcel OD-H), the (R)-enantiomer should be well-resolved from the (S)-enantiomer, allowing for quantification of the enantiomeric excess (typically >99%).[4] |

| FT-IR | Functional Group Identification | C-H (aromatic and aliphatic), C-N, C-O-C (ether), and C-Cl stretching vibrations. |

Safety, Handling, and Storage Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

| Hazard Class | Statement | Reference |

| Acute Toxicity | H302: Harmful if swallowed. | [9] |

| Corrosivity | H314: Causes severe skin burns and eye damage. | [9] |

| Signal Word | Danger | [9] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of any vapors.

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A flame-retardant lab coat is required.

-

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter drains or waterways.

References

- Nurnabi, M., & Ismail, M. (n.d.).

- Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). PMC.

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Semantic Scholar.

- Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. (n.d.).

-

Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). PubMed. [Link]

- Morpholine, 2-(chloromethyl)-4-(phenylmethyl)-, (2R)-. (n.d.). Toronto Research Chemicals.

- Synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride. (n.d.). Mol-Instincts.

- Morpholine, 2-(chloromethyl)-4-(phenylmethyl)-, (2R)- [186293-54-9]. (n.d.). Chemsigma.

- Reboxetine synthesis using the Pfizer process. (n.d.).

- Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). (n.d.).

- Synthesis, Radiosynthesis, and Biological Evaluation of Carbon-11 and Fluorine-18 Labeled Reboxetine Analogs. (n.d.). PMC.

- Enantioselective synthesis of (+)-(S,S)-reboxetine. (2006). Semantic Scholar.

- Chemical synthesis of morpholine derivatives. (n.d.).

-

Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs. (2005). PubMed. [Link]

- Benzyl morpholine derivatives. (n.d.).

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

-

Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

tri-SODIUM PHOSPHATE ANHYDROUS EXTRA PURE. (n.d.). Loba Chemie. [Link]

- Morpholines. Synthesis and Biological Activity. (2013).

- The Synthetic Utility of (R)-4-(Oxiran-2-ylmethyl)morpholine: A Comparative Guide for Drug Discovery. (n.d.). Benchchem.

- Buy 4-(4-(Chloromethyl)benzyl)morpholine. (n.d.). EvitaChem.

-

4-Benzyl-2-(chloromethyl)morpholine. (n.d.). PubChem. [Link]

-

Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed. [Link]

- Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. (2022). PMC.

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Chemistry Europe. [Link]

-

Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. [Link]

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC.

- OSHA Method PV2123 for Morpholine. (2003). OSHA.

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Radiosynthesis, and Biological Evaluation of Carbon-11 and Fluorine-18 Labeled Reboxetine Analogs: Potential Positron Emission Tomography Radioligands for in Vivo Imaging of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 186293-54-9 [sigmaaldrich.com]

- 10. This compound | 186293-54-9 [sigmaaldrich.com]

- 11. 4-Benzyl-2-(chloromethyl)morpholine | C12H16ClNO | CID 2801562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. banglajol.info [banglajol.info]

- 13. Morpholine synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Enantioselective synthesis of (+)-(S,S)-reboxetine | Semantic Scholar [semanticscholar.org]

- 16. acdlabs.com [acdlabs.com]

- 17. echemi.com [echemi.com]

The Privileged Scaffold: A Technical Guide to the Asymmetric Synthesis of Chiral Morpholine Derivatives

The morpholine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, often impart favorable pharmacokinetic profiles to drug candidates.[3][4] Crucially, the stereochemistry of substituents on the morpholine core can dramatically influence biological activity, making the development of robust and efficient asymmetric syntheses for chiral morpholines a critical endeavor for researchers and drug development professionals.[1] This guide provides an in-depth exploration of the core strategies and field-proven methodologies for the enantioselective and diastereoselective synthesis of these vital heterocyclic motifs.

Strategic Pillars of Asymmetric Morpholine Synthesis

The construction of a chiral morpholine derivative can be approached from several strategic standpoints, primarily centered on when the key stereocenter(s) are established relative to the formation of the heterocyclic ring. Broadly, these can be classified into three main categories:

-

Formation of the Stereocenter Before Cyclization: This classic approach utilizes enantiomerically pure starting materials, often derived from the chiral pool (e.g., amino acids), to construct the morpholine ring.[5]

-

Formation of the Stereocenter During Cyclization: In this strategy, the cyclization reaction itself is rendered stereoselective, often through the use of a chiral catalyst or auxiliary to control the formation of one or more stereocenters as the ring is formed.

-

Formation of the Stereocenter After Cyclization: This modern and highly efficient approach involves the synthesis of a prochiral, unsaturated morpholine precursor (a dehydromorpholine or cyclic imine), followed by an asymmetric transformation, such as hydrogenation, to install the desired stereocenter.[6]

This guide will focus on the latter two strategies, which represent the forefront of catalytic asymmetric synthesis and offer greater flexibility and efficiency.

Key Asymmetric Synthetic Methodologies

Asymmetric Hydrogenation of Dehydromorpholines: Accessing 2-Substituted Chiral Morpholines

The transition-metal-catalyzed asymmetric hydrogenation of prochiral olefins is a powerful and atom-economical method for creating chiral centers.[6] This "after cyclization" strategy has been successfully applied to the synthesis of 2-substituted chiral morpholines, which was previously a significant challenge due to the congested and electron-rich nature of the dehydromorpholine substrates.[6][7]

A significant breakthrough in this area is the use of a rhodium complex with a chiral bisphosphine ligand possessing a large bite angle, such as the SKP ligand.[1][6][7] This catalytic system has demonstrated remarkable efficiency, providing a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[6][7][8]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine [1][6]

-

Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (e.g., SKP, 1.1 mol%) in a degassed solvent (e.g., dichloromethane, DCM) is stirred at room temperature for 30 minutes.

-

Reaction Setup: The N-acylated 2-substituted dehydromorpholine substrate (1.0 equiv) is dissolved in degassed DCM in a stainless-steel autoclave.

-

Hydrogenation: The catalyst solution is transferred to the autoclave. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm H₂).

-

Reaction Execution: The reaction mixture is stirred at a specified temperature (e.g., 30 °C) for a set time (e.g., 12 hours).

-

Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched 2-substituted morpholine.

The success of this method hinges on the N-acyl directing group, which activates the enamine substrate for hydrogenation.[6] The steric and electronic properties of the chiral ligand are crucial for achieving high levels of stereocontrol.

Tandem Hydroamination & Asymmetric Transfer Hydrogenation: A One-Pot Route to 3-Substituted Chiral Morpholines

For the synthesis of morpholines with chirality at the 3-position, a highly efficient one-pot, two-step catalytic process has been developed.[1][9][10][11] This tandem reaction sequence combines an initial intramolecular hydroamination to form a cyclic imine, which is then reduced in situ via an asymmetric transfer hydrogenation (ATH).[9][10][12]

This process typically employs two distinct catalysts in the same pot:

-

Hydroamination Catalyst: A commercially available bis(amidate)bis(amido)Titanium complex catalyzes the initial ring closure of an ether-containing aminoalkyne substrate to form the cyclic imine intermediate.[9][12][13]

-

Asymmetric Transfer Hydrogenation (ATH) Catalyst: The renowned Noyori-Ikariya catalyst, such as RuCl, is used for the highly enantioselective reduction of the cyclic imine to the final chiral morpholine.[9][12][13]

This method consistently delivers 3-substituted morpholines in good yields and with excellent enantiomeric excesses, often exceeding 95% ee.[9][12] Mechanistic studies have revealed that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the Ruthenium catalyst are critical for achieving this high degree of enantioselectivity.[10][11][13] This protocol is also amenable to gram-scale synthesis, highlighting its practical utility.[9]

Experimental Protocol: One-Pot Tandem Hydroamination/Asymmetric Transfer Hydrogenation [9][10][12]

-

Hydroamination: In a glovebox, the aminoalkyne substrate (1.0 equiv) and the Titanium hydroamination precatalyst (e.g., 5 mol%) are dissolved in a suitable anhydrous solvent (e.g., toluene). The mixture is heated (e.g., 110 °C) until the starting material is fully consumed, as monitored by GC-MS or TLC.

-

Asymmetric Transfer Hydrogenation: The reaction vessel is cooled to room temperature. The Ruthenium ATH catalyst (e.g., RuCl, 2 mol%) and a hydrogen source (e.g., formic acid/triethylamine mixture) are added.

-

Reaction Execution: The reaction is stirred at room temperature for a specified time (e.g., 24 hours).

-

Work-up and Purification: The reaction is quenched (e.g., with saturated NaHCO₃ solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the resulting crude product can often be purified via acid-base extraction or flash column chromatography to afford the highly enantioenriched 3-substituted morpholine.[9]

Diastereoselective Synthesis from Vinyloxiranes and Amino Alcohols

A powerful strategy for constructing polysubstituted morpholines with excellent diastereocontrol involves a one-pot, sequential palladium-catalyzed Tsuji-Trost allylation and an iron(III)-catalyzed heterocyclization.[14][15] This method utilizes readily available vinyloxiranes and amino alcohols to generate a range of 2,6-, 2,5-, and 2,3-disubstituted morpholines, as well as trisubstituted derivatives.[14][15]

The reaction proceeds with good to excellent yields and diastereoselectivities, favoring the thermodynamically more stable cis-diastereoisomers.[14] This atom-economic approach is environmentally friendly, generating only water as a byproduct.[14]

Experimental Protocol: Pd/Fe-Catalyzed Diastereoselective Morpholine Synthesis [14]

-

Reaction Setup: To a solution of the amino alcohol (1.2 equiv) in a suitable solvent (e.g., CH₂Cl₂), the palladium catalyst (e.g., Pd(PPh₃)₄, 1 mol%) is added under an inert atmosphere.

-

Allylation: The vinyloxirane (1.0 equiv) is added, and the mixture is stirred at room temperature until the allylation is complete.

-

Heterocyclization: Anhydrous FeCl₃ (10 mol%) is added to the reaction mixture.

-

Reaction Execution: The mixture is stirred at room temperature for a set time (e.g., 1-3 hours).

-

Work-up and Purification: The reaction is quenched with a basic aqueous solution (e.g., saturated NaHCO₃). The product is extracted, and the combined organic layers are dried and concentrated. The residue is purified by flash chromatography to yield the diastereomerically enriched substituted morpholine.

Data Presentation & Visualization

Comparative Analysis of Key Synthetic Routes

| Synthetic Route | Key Transformation(s) | Catalyst(s) | Typical Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Key Advantages |

| Asymmetric Hydrogenation of Dehydromorpholines | Asymmetric Hydrogenation | Rhodium complex with chiral bisphosphine ligand | Quantitative | Up to 99% ee | High efficiency, excellent enantioselectivity for 2-substituted morpholines, atom economical.[16] |

| Tandem Hydroamination & Asymmetric Transfer Hydrogenation | Intramolecular Hydroamination & Asymmetric Transfer Hydrogenation | Titanium & Ruthenium catalysts | Good | >95% ee | One-pot procedure, high enantioselectivity for 3-substituted morpholines.[16] |

| Diastereoselective Synthesis from Vinyloxiranes | Palladium-catalyzed allylation & Iron-catalyzed heterocyclization | Palladium(0) & Iron(III) catalysts | Good to Excellent | Good to Excellent dr | Access to diverse substitution patterns, high diastereoselectivity, atom-economical.[14][16] |

| Organocatalytic Intramolecular aza-Michael Addition | aza-Michael Addition | Chiral secondary amine (e.g., diarylprolinol silyl ether) | High | Excellent ee and dr | Metal-free catalysis, access to 2,3-disubstituted morpholines.[1] |

Experimental Workflows

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Caption: One-pot tandem hydroamination and ATH workflow.

Conclusion

The synthesis of chiral morpholine derivatives has evolved significantly, moving from classical methods reliant on the chiral pool to highly efficient and selective catalytic asymmetric strategies. Modern methodologies, including asymmetric hydrogenation and tandem catalytic reactions, provide robust, scalable, and atom-economical pathways to enantiomerically pure 2- and 3-substituted morpholines.[6][9] Furthermore, diastereoselective cyclizations offer powerful tools for constructing more complex, polysubstituted scaffolds.[14] These advanced synthetic tools are indispensable for drug discovery, enabling the systematic exploration of structure-activity relationships and the development of next-generation therapeutics built upon this privileged heterocyclic core.

References

-

Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. [Link]

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

-

Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link]

-

Li, M., et al. (2019). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 10(29), 7063-7068. [Link]

-

Li, M., et al. (2019). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 10(29), 7063-7068. [Link]

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]

-

Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(22), 4539–4542. [Link]

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

-

Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

- Not used in the final response.

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

-

Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters. [Link]

- Not used in the final response.

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 5. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]

- 11. Morpholine synthesis [organic-chemistry.org]

- 12. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Chiral Keystone in Modern Antidepressant Synthesis

(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its molecular structure, featuring a morpholine core with a chloromethyl group at the stereogenic C2 position in the (R) configuration and a benzyl group protecting the nitrogen at the C4 position, renders it a crucial intermediate. This guide provides a comprehensive technical overview of its molecular structure, properties, synthesis, and applications, with a particular focus on its pivotal role in the stereoselective synthesis of the potent and selective norepinephrine reuptake inhibitor (NRI), (S,S)-Reboxetine. Understanding the nuances of this molecule is paramount for researchers engaged in the development of next-generation antidepressants and other neurologically active agents.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of this compound are fundamental to its reactivity and utility as a synthetic building block.

2D Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is experimentally derived, other values are computationally predicted.

| Property | Value | Source |

| CAS Number | 186293-54-9 | |

| Molecular Formula | C₁₂H₁₆ClNO | [1] |

| Molecular Weight | 225.71 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | ≥98% (typical) | |

| InChI Key | GVWRZZNYCOTWNN-LBPRGKRZSA-N | |

| XLogP3-AA (Computed) | 2 | [1] |

| Hydrogen Bond Donor Count (Computed) | 0 | [1] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | [1] |

| Rotatable Bond Count (Computed) | 3 | [1] |

| Topological Polar Surface Area (Computed) | 12.5 Ų | [1] |

| Storage Temperature | Ambient |

Stereoselective Synthesis

The synthesis of this compound is a critical step in the overall synthesis of enantiomerically pure (S,S)-Reboxetine. The methodologies employed are designed to meticulously control the stereochemistry at the C2 position of the morpholine ring. The following protocol is a representative synthesis derived from established routes for Reboxetine precursors.[2][3]

Synthetic Workflow Overview

The synthesis generally proceeds from a chiral starting material, such as (R)-3-amino-1,2-propanediol, to construct the chiral morpholine scaffold. The benzyl group serves as a protecting group for the morpholine nitrogen. The final step involves the conversion of a hydroxyl group to the key chloromethyl functionality.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a two-step process starting from the commercially available (S)-(4-benzylmorpholin-2-yl)methanol, which is the enantiomer of the intermediate in the diagram above. The principles of the chlorination step are directly applicable. For the synthesis of the (R)-enantiomer, one would start with (R)-(4-benzylmorpholin-2-yl)methanol.

Step 1: Synthesis of (S)-(4-benzylmorpholin-2-yl)methanol (Illustrative Precursor Synthesis)

The synthesis of the precursor alcohol is a crucial first step. A common method involves the reaction of a chiral amino alcohol with a suitable reagent to form the morpholine ring, followed by N-benzylation. For the purpose of this guide, we will consider (S)-(4-benzylmorpholin-2-yl)methanol as the starting material for the final chlorination step.[4]

Step 2: Chlorination to Yield this compound

This step details the conversion of the primary alcohol to the corresponding chloride. Thionyl chloride is a common and effective reagent for this transformation.[5]

-

Materials:

-

(S)-(4-benzylmorpholin-2-yl)methanol (1.0 equivalent)

-

Thionyl chloride (1.1 equivalents)

-

Dichloromethane (DCM), anhydrous (sufficient volume)

-

Methyl tert-butyl ether (MTBE)

-

-

Procedure:

-

To a stirred solution of (S)-(4-benzylmorpholin-2-yl)methanol in anhydrous dichloromethane, cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add thionyl chloride dropwise. It is critical to maintain the internal temperature below 10 °C during the addition.

-

After the complete addition of thionyl chloride, allow the reaction mixture to gradually warm to room temperature and continue stirring for 12 hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent and any excess thionyl chloride.

-

To the resulting residue, add methyl tert-butyl ether (MTBE) and stir the suspension for 1 hour to induce the precipitation of the product.

-

Collect the solid product by filtration, wash the filter cake with fresh MTBE, and dry the product under vacuum to yield (2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine. Note: For the (2R) enantiomer, the same procedure would be followed starting with (R)-(4-benzylmorpholin-2-yl)methanol.

-

The Critical Role of (2R) Stereochemistry in Reboxetine Synthesis

The therapeutic efficacy of many pharmaceuticals is intrinsically linked to their stereochemistry. In the case of Reboxetine, the (S,S)-enantiomer is known to be significantly more potent as a norepinephrine reuptake inhibitor compared to the (R,R)-enantiomer.[6] Therefore, the stereoselective synthesis of (S,S)-Reboxetine is of paramount importance in drug manufacturing.

This compound serves as a key chiral building block in this process. The (R) configuration at the C2 position of this intermediate is essential for establishing the desired (S) configuration at the corresponding carbon in the final (S,S)-Reboxetine molecule. The subsequent nucleophilic substitution of the chloro group proceeds with an inversion of stereochemistry (an SN2 reaction), thus converting the (R) center to an (S) center.

Mechanistic Pathway

Caption: Role of the (2R) intermediate in establishing the (S) stereocenter.

Applications in Drug Discovery and Development

The primary application of this compound is as a pivotal intermediate in the synthesis of (S,S)-Reboxetine.[6][7] Reboxetine is prescribed for the treatment of clinical depression, panic disorder, and attention deficit hyperactivity disorder (ADHD).[6] The demand for enantiomerically pure active pharmaceutical ingredients (APIs) underscores the importance of chiral intermediates like the topic compound.

Beyond Reboxetine, the substituted morpholine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive molecules.[8] Therefore, this compound and its derivatives hold potential for the synthesis of novel compounds targeting a range of biological receptors and enzymes, particularly within the central nervous system.[8]

Safety and Handling

This compound is a chemical substance that requires careful handling by trained professionals in a laboratory setting. The following information is based on available safety data.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

-

Signal Word: Danger

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/ container to an approved waste disposal plant.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably a chemical fume hood.

Spill and Disposal: In case of a spill, contain the material and dispose of it in accordance with local, state, and federal regulations. Avoid release to the environment.

Conclusion

This compound is more than a mere synthetic intermediate; it is a testament to the elegance and necessity of stereochemistry in modern drug design. Its role in the synthesis of (S,S)-Reboxetine highlights the critical importance of controlling chirality to achieve therapeutic efficacy and safety. This guide has provided a detailed technical overview to aid researchers and drug development professionals in understanding and utilizing this valuable chiral building block. As the quest for more selective and effective pharmaceuticals continues, the principles of asymmetric synthesis and the application of key chiral intermediates like this compound will remain at the forefront of innovation.

References

-

Brenner, E., Baldwin, R. M., & Tamagnan, G. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 7(5), 937–939. [Link]

-

Reddy, L. R. (2022). Organocatalyzed Protecting-Group-Free Total Synthesis of (S,S)- and (S,R)-Reboxetine, an Antidepressant Drug. The Journal of Organic Chemistry, 87(15), 10188-10195. [Link]

-

Kaur, H., & Singh, G. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Future Journal of Pharmaceutical Sciences, 10(1), 1-28. [Link]

-

Métro, T. X., Gomez Pardo, D., & Cossy, J. (2008). Synthesis of (S,S)-reboxetine via a catalytic stereospecific rearrangement of β-amino alcohols. The Journal of organic chemistry, 73(2), 707–710. [Link]

-

Kumar, A. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. International Journal of Advanced in Management, Technology and Engineering Sciences, 8(3), 1419-1424. [Link]

-

PubChem. 4-Benzyl-2-(chloromethyl)morpholine. [Link]

- Davies, I. W. (2001). Chemical synthesis of morpholine derivatives.

- Zhang, H. (2011). Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.

-

Sharma, S., et al. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(16), 4937. [Link]

-

Al-Ghorbani, M., et al. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 784-818. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]

-

Micheli, F., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & medicinal chemistry letters, 18(20), 5589–5592. [Link]

- WO2010082627A1 - Process for producing 2-hydroxymethylmorpholine salt - Google P

-

Ing. Petr Švec - PENTA s.r.o. (2025). Safety Data Sheet: Morpholine. [Link]

-

Al-Tamiemi, E. O., & Jasim, S. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 9(2), 257-266. [Link]

-

PubChem. (2R)-2-(Phenoxymethyl)morpholine. [Link]

-

Semantic Scholar. (2017). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. [Link]

Sources

- 1. 4-Benzyl-2-(chloromethyl)morpholine | C12H16ClNO | CID 2801562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijamtes.org [ijamtes.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of Reboxetine precursors

An In-depth Technical Guide to the Physicochemical Properties of Reboxetine Precursors

Authored by Gemini, Senior Application Scientist

Abstract

Reboxetine, a selective norepinephrine reuptake inhibitor (SNRI), is a crucial therapeutic agent for major depressive disorder.[1] The efficacy, stability, and manufacturability of the final active pharmaceutical ingredient (API) are intrinsically linked to the physicochemical properties of its synthetic precursors. This guide provides a comprehensive technical overview of these properties, offering insights for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices for characterization and present methodologies that ensure scientific integrity. This document moves beyond a simple listing of data, aiming to be a self-validating resource for the rational design and optimization of the Reboxetine manufacturing process.

Introduction: The Precursor as the Blueprint for the API

The synthesis of a complex molecule like Reboxetine involves a multi-step process, with each intermediate, or precursor, possessing a unique set of physicochemical characteristics.[2] These properties—including melting point, solubility, crystal form, and stability—are not mere data points; they are critical process parameters that dictate the efficiency of chemical reactions, the effectiveness of purification methods, and the quality of the final drug substance. A thorough understanding of precursor properties allows for:

-

Optimized Reaction Conditions: Selection of appropriate solvents and temperature profiles.

-

Efficient Purification Strategies: Development of crystallization or chromatographic methods that maximize yield and purity.

-

Control over Polymorphism: Ensuring the desired solid-state form is produced consistently, which impacts the API's stability and bioavailability.

-

Robust Quality Control: Establishing clear specifications for each intermediate to ensure process consistency and final product quality.

This guide will focus on key precursors from established synthetic routes to (S,S)-Reboxetine, the more pharmacologically active enantiomer.[3][4]

Reboxetine: Physicochemical Profile of the Target Molecule

To appreciate the properties of the precursors, it is essential to understand the target. Reboxetine is typically used as its mesylate salt to improve solubility and stability.[5]

| Property | Reboxetine (Free Base)[] | Reboxetine Mesylate[5][7] |

| Molecular Formula | C₁₉H₂₃NO₃ | C₁₉H₂₃NO₃ · CH₄O₃S (or C₂₀H₂₇NO₆S)[5] |

| Molecular Weight | 313.39 g/mol | 409.5 g/mol |

| Appearance | - | Crystalline solid[8] |

| Melting Point | - | 170-171°C[9] |

| Aqueous Solubility | - | Soluble to 50 mM in water; ~20 mg/mL in water[7] |

| Organic Solvent Sol. | - | Soluble in DMSO (~20 mg/mL) and Ethanol (~5 mg/mL)[8] |

| Chirality | Two chiral centers | Two chiral centers |

Synthetic Strategy & Key Precursors

Multiple synthetic routes to Reboxetine have been developed. A common and efficient strategy involves the stereoselective synthesis starting from chiral building blocks to construct the morpholine core and introduce the side chain.[3][10] Below is a conceptual illustration of such a pathway and the key precursors that will be discussed.

Caption: Conceptual synthetic pathway to (S,S)-Reboxetine highlighting key precursors.

Physicochemical Profiles of Key Reboxetine Precursors

A detailed analysis of each precursor's properties is fundamental for process control.

Precursor 1: (S)-2-(Hydroxymethyl)morpholine

This chiral building block is a cornerstone of the synthesis, forming the morpholine ring of Reboxetine. Its synthesis can be achieved in high yield from (S)-3-amino-1,2-propanediol.[3]

| Property | Value / Description | Significance for Synthesis |

| Molecular Formula | C₅H₁₁NO₂ | Foundational for reaction stoichiometry. |

| Molecular Weight | 117.15 g/mol | Used for all mass-based calculations. |

| Appearance | Typically an oil or low-melting solid. | Dictates handling procedures; may require purification by distillation or chromatography rather than recrystallization. |

| Solubility | Highly soluble in polar protic solvents (water, methanol, ethanol) and polar aprotic solvents (THF).[3] | Crucial for selecting solvents for subsequent reactions, such as the N-protection step. |

| Boiling Point | High due to hydrogen bonding; often purified via its protected derivatives. | Distillation may not be feasible without high vacuum, risking thermal degradation. |

| pKa | The secondary amine has a pKa typical of cyclic amines (~8-9). | Governs its reactivity in base-catalyzed reactions and is critical for designing extraction/workup procedures. |

Precursor 2: rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one

This lactam intermediate is another key precursor found in various synthetic routes.[11] It contains the complete carbon skeleton of Reboxetine, requiring only the reduction of the amide to the amine.

| Property | Value / Description | Significance for Synthesis |

| Molecular Formula | C₁₉H₂₁NO₄ | Foundational for reaction stoichiometry. |

| Molecular Weight | 327.38 g/mol | Used for all mass-based calculations. |

| Appearance | Solid. | Allows for purification by recrystallization, a highly effective method for achieving high purity. |

| Melting Point | 108-111°C[11] | A sharp melting point is an indicator of purity. This property is a critical specification for quality control. |

| Solubility | Soluble in dichloromethane, ethyl acetate, toluene, and benzene.[11] | Provides a range of solvent options for the subsequent reduction step and for recrystallization. |

Experimental Methodologies for Physicochemical Characterization

To ensure the reliability of the data, standardized, self-validating analytical protocols are essential.

Workflow for Precursor Characterization

The logical flow from synthesis to full characterization is a systematic process designed to build a complete profile of a new chemical entity.

Caption: Standard experimental workflow for the physicochemical characterization of a drug precursor.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It separates the main component from impurities based on differential partitioning between a stationary and a mobile phase, providing highly accurate quantitative results. A validated HPLC method is a cornerstone of quality control.[12]

Methodology:

-

System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase Preparation: Prepare a suitable mobile phase, often a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The specific gradient is developed to ensure separation of all known and potential impurities.[12]

-

Sample Preparation: Accurately weigh ~10 mg of the precursor and dissolve it in a suitable solvent (e.g., acetonitrile/water) to a final concentration of ~0.5 mg/mL.

-

Instrument Setup: Set the column temperature (e.g., 30°C), flow rate (e.g., 1.0 mL/min), and UV detection wavelength (e.g., 275 nm, based on the chromophore of the molecule).

-

Injection and Analysis: Inject a known volume (e.g., 10 µL) of the sample.

-

Data Processing: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a precise melting point (as the onset of the melting endotherm), which is a key indicator of purity. Unlike a simple melting point apparatus, DSC also reveals other thermal events like polymorphic transitions or decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the solid precursor into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the instrument to heat at a constant rate (e.g., 10°C/min) under a nitrogen purge (e.g., 50 mL/min) over a temperature range that brackets the expected melting point.

-

Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.

Conclusion

The physicochemical properties of Reboxetine precursors are not merely academic data; they are the fundamental parameters that govern the successful transition of a synthetic route from the laboratory to large-scale manufacturing. By applying the rigorous characterization workflows and analytical protocols described in this guide, drug development professionals can build a deep, causal understanding of their chemical processes. This knowledge is indispensable for optimizing synthesis, ensuring batch-to-batch consistency, and ultimately delivering a safe and effective pharmaceutical product.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 127151, Reboxetine. Retrieved from [Link].

- Zhang, Y., et al. (2008). Synthesis, in vitro characterization, and radiolabeling of reboxetine analogs as potential PET radioligands for imaging the norepinephrine transporter. Bioorganic & Medicinal Chemistry, 16(2), 783-93.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 127150, Reboxetine Mesylate. Retrieved from [Link].

- Xu, W. Q., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5449-53.

- Anonymous. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. International Journal of Advanced in Management, Technology and Engineering Sciences, 8(III).

- Serafin, K., et al. (2022). Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. Molecules, 27(19), 6296.

- Saikia, A. K., et al. (2017). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. ChemistrySelect, 2(30), 9789-9812.

- Mellin, C., et al. (2003). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 5(16), 2833-2835.

- Kaduk, J., Dosen, A., & Blanton, T. (2025). Crystal structure of Form 2 of racemic reboxetine mesylate, (C19H24NO3)(CH3O3S). Powder Diffraction.

- Son, S. M., & Lee, H. K. (2013). Dynamic kinetic resolution-based asymmetric transfer hydrogenation of 2-benzoylmorpholinones and its use in concise stereoselective synthesis of all four stereoisomers of the antidepressant reboxetine. The Journal of Organic Chemistry, 78(17), 8396-404.

- Saikia, A. K. (2017). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Semantic Scholar.

- Rossino, G., et al. (2024). Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color).

- Raggi, M. A., et al. (2000). Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods.

- Pevarello, P., et al. (2007). Pharmaceutical salts of reboxetine.

- Kozikowski, A. P., et al. (2004). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)-methyl]morpholine. Tetrahedron: Asymmetry, 15(16), 2561-2568.

-

T3DB. (2009). Reboxetine (T3D2720). Retrieved from [Link].

- Zakaraya, Z., et al. (2024). Stereoisomers of reboxetine.

- Prabhakaran, J., et al. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168-73.

-

PrepChem. (n.d.). Synthesis of 2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine. Retrieved from [Link].

- Hajós, M., et al. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS Drug Reviews, 10(1), 23-44.

- Al-Gharabli, S. I., et al. (2013). Morpholines. Synthesis and Biological Activity.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 64533863, 2-[(3-Ethoxyphenoxy)methyl]morpholine. Retrieved from [Link].

- Almirall, S.A. (2024). Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10116311. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 125510, 2-Benzylmorpholine. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 154122741, 2-[(3-Phenoxyphenoxy)methyl]morpholine. Retrieved from [Link].

- Ferretti, R., et al. (2002). Enantioseparation of the antidepressant reboxetine.

Sources

- 1. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]